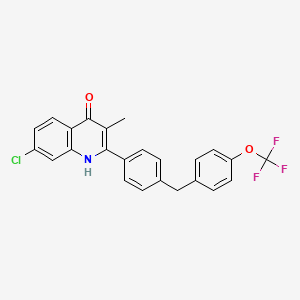

CK-2-68

描述

CK-2-68 is a potent inhibitor of the alternative NADH dehydrogenase (PfNDH2) in the mitochondrial respiratory chain of the malaria parasite Plasmodium falciparum . This compound has garnered significant attention due to its potential antimalarial efficacy, making it a valuable tool in the fight against malaria .

科学研究应用

CK-2-68 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mitochondrial respiratory chain and the inhibition of PfNDH2 . In biology, this compound is used to investigate the mechanisms of antimalarial activity and the role of mitochondrial enzymes in parasite survival . In medicine, this compound is being explored as a potential therapeutic agent for the treatment and prophylaxis of malaria . Additionally, this compound has industrial applications in the development of new antimalarial drugs and the study of mitochondrial function .

作用机制

Target of Action

CK-2-68, also known as “7-chloranyl-3-methyl-2-[4-[[4-(trifluoromethyloxy)phenyl]methyl]phenyl]-1H-quinolin-4-one” or “7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one”, is an inhibitor for complex III in the protozoan mitochondrial respiratory chain . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .

Mode of Action

This compound binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone and stigmatellin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Plasmodium electron transport chain (ETC). The compound specifically inhibits Complex III, also known as cytochrome bc1 complex or Pfbc1 . This inhibition disrupts the normal functioning of the ETC, leading to downstream effects that are detrimental to the parasite.

Result of Action

The inhibition of Complex III by this compound disrupts the normal functioning of the Plasmodium ETC, which is crucial for the survival and proliferation of the parasite . This results in the effective killing of the malarial parasite, making this compound a potent antimalarial agent .

生化分析

Biochemical Properties

CK-2-68 has been developed to specifically target the alternate NADH dehydrogenase of the malaria parasite respiratory chain . It binds specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit .

Cellular Effects

The compound this compound exhibits antimalarial efficacy, inhibiting Plasmodium falciparum infected erythrocytes . It targets the alternative NADH dehydrogenase (NDH2) of the malarial parasite Plasmodium .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding specifically to the quinol oxidation site of Complex III, arresting the motion of the iron-sulfur protein subunit . This suggests an inhibition mechanism similar to that of Pf-type Complex III inhibitors such as atovaquone, stigmatellin, and UHDBT .

Metabolic Pathways

This compound is involved in the metabolic pathways of the malarial parasite Plasmodium, specifically targeting the alternate NADH dehydrogenase of the malaria parasite respiratory chain .

准备方法

The synthesis of CK-2-68 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

化学反应分析

CK-2-68 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, this compound can form different derivatives when reacted with various nucleophiles under controlled conditions .

相似化合物的比较

CK-2-68 is unique in its selective inhibition of PfNDH2, making it a valuable tool in antimalarial research . Similar compounds include atovaquone, stigmatellin, and UHDBT, which also target the mitochondrial respiratory chain but may have different binding sites and mechanisms of action . This compound’s specificity for PfNDH2 and its potent antimalarial activity set it apart from these other compounds .

属性

IUPAC Name |

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLPENGSGQOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (CK-2-68) impact its interaction with the cytochrome bc1 complex?

A: While the precise binding interactions are still under investigation, molecular docking studies suggest that this compound binds to the quinol oxidation (Qo) pocket of PfCytB, a subunit of the cytochrome bc1 complex []. This binding interaction disrupts electron transfer within the complex, ultimately impacting essential metabolic processes like pyrimidine synthesis and hindering parasite growth [, ].

Q2: Has resistance to 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (this compound) been observed?

A: Although not directly related to this compound resistance, studies have identified mutations in the PfCytB Qo pocket that confer resistance to atovaquone, another antimalarial drug targeting the cytochrome bc1 complex []. Interestingly, these atovaquone-resistant mutants displayed little change or even increased sensitivity to this compound, suggesting potential avenues for combating drug resistance by utilizing combinations of mtETC inhibitors [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)